Bis(2,4,6-trimethylpyridine)bromonium Hexafluorophosphate

描述

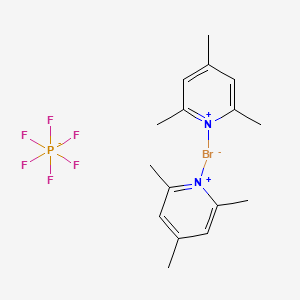

Bis(2,4,6-trimethylpyridine)bromonium Hexafluorophosphate: is a chemical compound with the molecular formula C16H22BrF6N2P . It is known for its application in various chemical reactions and is often used as a reagent in organic synthesis. The compound is typically found as a white to light yellow powder or crystal and is stored under inert gas conditions to prevent degradation .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Bis(2,4,6-trimethylpyridine)bromonium Hexafluorophosphate involves the reaction of 2,4,6-trimethylpyridine with bromine in the presence of hexafluorophosphoric acid. The reaction is typically carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The compound is then purified using techniques such as recrystallization and chromatography .

化学反应分析

Types of Reactions: Bis(2,4,6-trimethylpyridine)bromonium Hexafluorophosphate undergoes various types of chemical reactions, including:

Oxidation: The compound can act as an oxidizing agent in organic synthesis.

Substitution: It can participate in substitution reactions where the bromonium ion is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation Reactions: Common reagents include oxidizing agents such as hydrogen peroxide and potassium permanganate.

Substitution Reactions: Typical conditions involve the use of nucleophiles such as amines and thiols under mild to moderate temperatures.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized organic compounds, while substitution reactions can produce a variety of substituted pyridine derivatives .

科学研究应用

Organic Synthesis

Halogenation Reactions

One of the primary applications of bis(2,4,6-trimethylpyridine)bromonium hexafluorophosphate is in electrophilic halogenation reactions. It serves as a bromination agent, facilitating the introduction of bromine into organic substrates under mild conditions. For example, it has been successfully employed in the regioselective bromination of diene motifs in complex organic molecules, yielding products with high specificity and efficiency .

| Reaction Type | Substrate | Product Yield |

|---|---|---|

| Regiospecific Bromination | Diene Compounds | 56% |

| Diastereoselective Cyclization | Allyl Oximes | 33% |

Case Study: Diastereoselective Halocyclization

In a study involving allyl hydrazides, this compound was used to achieve diastereoselective halocyclization. This reaction resulted in the formation of isoxazolidines with overall yields ranging from 38% to 69%, demonstrating its utility in synthesizing complex cyclic structures .

Peptide Synthesis

The compound has also found applications in peptide synthesis, particularly as a coupling reagent. Its ability to activate carboxylic acids facilitates the formation of peptide bonds while minimizing side reactions that can lead to epimerization.

| Application | Details |

|---|---|

| Coupling Reagent | Activates carboxylic acids for peptide bond formation |

Research indicates that using this compound can enhance the efficiency of peptide synthesis protocols by providing higher yields and purities compared to traditional methods .

Analytical Chemistry

In analytical chemistry, this compound is utilized for its electrophilic properties in various analytical techniques. Its reactivity allows for selective labeling and detection of specific functional groups within complex mixtures.

Environmental Applications

Emerging studies suggest potential applications in environmental chemistry, particularly in the degradation of pollutants through halogenation processes. The unique reactivity profile of this compound may enable the transformation of persistent organic pollutants into less harmful substances.

作用机制

The mechanism of action of Bis(2,4,6-trimethylpyridine)bromonium Hexafluorophosphate involves the transfer of the bromonium ion to the target molecule. This transfer can lead to the formation of new chemical bonds or the modification of existing ones. The molecular targets and pathways involved depend on the specific application and the nature of the target molecule .

相似化合物的比较

- Bis(2,4,6-trimethylpyridine)chloronium Hexafluorophosphate

- Bis(2,4,6-trimethylpyridine)iodonium Hexafluorophosphate

Uniqueness: Bis(2,4,6-trimethylpyridine)bromonium Hexafluorophosphate is unique due to its specific reactivity and stability under various conditions. Compared to its chloronium and iodonium counterparts, the bromonium compound offers a balance of reactivity and selectivity, making it a valuable reagent in organic synthesis .

常见问题

Basic Research Questions

Q. What is the established methodology for synthesizing Bis(2,4,6-trimethylpyridine)bromonium Hexafluorophosphate?

The synthesis involves a two-step protocol:

Silver Complex Formation : 2,4,6-Collidine is added to a solution of silver(I) nitrate and potassium hexafluorophosphate in water, forming a silver complex. Light sensitivity of silver compounds necessitates minimal exposure during this step .

Bromine Substitution : Bromine is introduced, replacing the silver(I) cation to yield the final product. The reaction is driven by precipitation of silver(I) bromide, ensuring high purity .

| Step | Key Reagents/Conditions | Critical Considerations |

|---|---|---|

| 1 | AgNO₃, KPF₆, H₂O, 2,4,6-collidine | Light-sensitive; use amber glassware |

| 2 | Bromine (Br₂) | Conduct in a fume hood; monitor substitution efficiency |

Q. What are the primary applications of this reagent in organic synthesis?

The compound is widely used as a brominating agent in:

- Halocyclization Reactions : Efficiently brominates allyl oximes and hydrazides to form cyclic products, even in substrates resistant to other halogenating agents .

- Carbonylation Reactions : Facilitates Pd-catalyzed conversion of vinyl bromides to esters under mild conditions (e.g., 56% yield in one-pot bromination/carbonylation) .

- Asymmetric Catalysis : Enables enantioselective allylic substitutions when paired with chiral phosphine-alkene hybrid ligands .

Q. What advantages does this reagent offer over traditional brominating agents?

- Low Hygroscopicity : Simplifies handling and storage compared to moisture-sensitive alternatives .

- Broad Reactivity : Effective in challenging reactions (e.g., sterically hindered substrates) where N-bromosuccinimide (NBS) or Br₂ fail .

- Reduced Toxicity : Safer to handle than gaseous bromine or HBr-based systems .

Q. What safety and stability precautions are critical when handling this compound?

- Light Sensitivity : Protect intermediates (e.g., silver complexes) from light to prevent decomposition .

- Bromine Handling : Use personal protective equipment (PPE) during substitution to avoid exposure .

- Storage : Store in a cool, dry environment; stability data suggest no significant degradation under inert atmospheres .

Advanced Research Questions

Q. What mechanistic role does this reagent play in halocyclization reactions?

The bromonium ion (Br⁺) acts as an electrophile, promoting the formation of cationic intermediates (e.g., iminium species in allyl oxime cyclization). Subsequent hydrolysis releases the brominated product and byproducts like benzophenone . Example:

- Substrate : Ethyl 1-cinnamyl-2-(diphenylmethylene)hydrazine-1-carboxylate forms a brominated pyrazolidine derivative via this pathway .

Q. How can researchers address contradictory outcomes in halocyclization reactions?

Contradictions (e.g., low yields or side products) may arise from:

- Solvent Polarity : Non-polar solvents (e.g., toluene) may favor cationic intermediates, while polar aprotic solvents (e.g., DCM) stabilize transition states.

- Stoichiometry : Excess reagent can lead to over-bromination; optimize molar ratios via kinetic studies .

- Temperature : Lower temperatures (0–25°C) often improve selectivity in sensitive substrates .

Q. How can enantioselectivity be optimized in allylic substitution reactions using this reagent?

- Ligand Design : Hybrid phosphine-alkene ligands (e.g., BINOL-derived systems) enhance chiral induction. For example, (R)-diphenyl(2'-vinyl-[1,1'-binaphthalen]-2-yl)phosphane achieves >90% enantiomeric excess (ee) in Pd-catalyzed reactions .

- Additives : Lewis acids (e.g., Zn(OTf)₂) can stabilize reactive intermediates and improve stereochemical outcomes .

Q. What strategies validate the stability of this reagent under varying experimental conditions?

- Spectroscopic Monitoring : Use ¹H/¹⁹F NMR to track decomposition in solvents like acetonitrile or THF .

- Accelerated Aging Tests : Expose the compound to elevated temperatures (40–60°C) and humidity to model long-term stability .

- Comparative Reactivity Studies : Benchmark performance against fresh batches in standardized reactions (e.g., allyl oxime bromocyclization) .

属性

IUPAC Name |

2,4,6-trimethyl-1-(2,4,6-trimethylpyridin-1-ium-1-yl)bromanuidylpyridin-1-ium;hexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22BrN2.F6P/c1-11-7-13(3)18(14(4)8-11)17-19-15(5)9-12(2)10-16(19)6;1-7(2,3,4,5)6/h7-10H,1-6H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTYGAGSIUXQVJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=[N+](C(=C1)C)[Br-][N+]2=C(C=C(C=C2C)C)C)C.F[P-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22BrF6N2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20659756 | |

| Record name | 2,4,6-trimethyl-1-(2,4,6-trimethylpyridin-1-ium-1-yl)bromanuidylpyridin-1-ium;hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20659756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

467.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188944-77-6 | |

| Record name | 2,4,6-trimethyl-1-(2,4,6-trimethylpyridin-1-ium-1-yl)bromanuidylpyridin-1-ium;hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20659756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2,4,6-trimethylpyridine)bromonium Hexafluorophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。